Propyl[2-(pyrrolidin-1-yl)ethyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-5-10-6-9-11-7-3-4-8-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWBASAHQBZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Propyl[2-(pyrrolidin-1-yl)ethyl]amine: Synthesis, Applications, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of Propyl[2-(pyrrolidin-1-yl)ethyl]amine, a disubstituted amine featuring the privileged pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, outlines a representative synthetic protocol, discusses its potential applications in modern drug discovery, provides a standard analytical workflow for characterization, and summarizes critical safety and handling information. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for the scientific community engaged in the exploration and utilization of novel chemical entities.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered, saturated pyrrolidine ring is a recurring motif in a multitude of FDA-approved drugs and natural products.[2][3] Its prevalence is not coincidental but rather a consequence of its unique structural attributes. The non-planar, sp³-hybridized nature of the ring system allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems.[1] This "pseudorotation" endows molecules with conformational flexibility and defined stereochemical centers, which are critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[1]
Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a specific exemplar of this class, incorporating the pyrrolidine core linked to a secondary amine via an ethyl spacer. This arrangement presents multiple points for further chemical modification, making it a valuable building block for generating diverse chemical libraries. Its structural features suggest potential utility in areas where pyrrolidine derivatives have already demonstrated significant therapeutic impact, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2]
Chemical Identity and Properties
A precise understanding of a compound's chemical identifiers and physicochemical properties is fundamental for any research or development endeavor. The key identifiers for Propyl[2-(pyrrolidin-1-yl)ethyl]amine are summarized below.
| Identifier | Value | Source |
| CAS Number | 138356-57-7 | [4][5] |
| IUPAC Name | propyl[2-(pyrrolidin-1-yl)ethyl]amine | [5] |
| Alternate Name | N-(2-pyrrolidin-1-ylethyl)propan-1-amine | [6] |
| Molecular Formula | C₉H₂₀N₂ | [4][5][6] |
| Molecular Weight | 156.27 g/mol | [4] |
| Canonical SMILES | CCCNCCN1CCCC1 | [6] |
| InChI Key | ITEWBASAHQBZBQ-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 1.2 | [6] |
| Monoisotopic Mass | 156.16264 Da | [6] |
Synthesis and Manufacturing
The synthesis of substituted pyrrolidines can be approached through various established chemical transformations, including the functionalization of readily available precursors like proline or through cyclization strategies such as 1,3-dipolar cycloadditions.[2][3][7] For Propyl[2-(pyrrolidin-1-yl)ethyl]amine, a direct and efficient synthetic route is the N-alkylation of a primary amine precursor.
Proposed Synthetic Workflow: N-Alkylation
The most logical pathway involves the reaction of 2-(pyrrolidin-1-yl)ethan-1-amine with a propylating agent, such as 1-bromopropane, in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. This is a standard SN2 reaction where the primary amine acts as the nucleophile.
Caption: Proposed synthetic workflow for Propyl[2-(pyrrolidin-1-yl)ethyl]amine.
Experimental Protocol: N-Alkylation of 2-(Pyrrolidin-1-yl)ethan-1-amine
This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(pyrrolidin-1-yl)ethan-1-amine (1 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile as the solvent and potassium carbonate (2.5 eq.) as the base. The base is critical for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.
-
Alkylation: While stirring the mixture, add 1-bromopropane (1.1 eq.) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield the pure Propyl[2-(pyrrolidin-1-yl)ethyl]amine.
Applications in Research and Drug Development
The structural motif of Propyl[2-(pyrrolidin-1-yl)ethyl]amine makes it a compound of interest for medicinal chemistry programs. The pyrrolidine ring is a key component in drugs targeting a wide array of diseases. For instance, derivatives are used as anticonvulsants, antidiabetics, and anticancer agents.[1][2] Furthermore, the α,N-trimethylenetryptamine structure, which features a pyrrolidine ring attached to an indole, is known to produce potent serotonin receptor agonists.[8]
The value of this scaffold lies in its ability to present substituents in well-defined three-dimensional vectors, enhancing molecular recognition at the active site of a protein. The secondary amine in Propyl[2-(pyrrolidin-1-yl)ethyl]amine provides a key hydrogen bond donor/acceptor site and a point for further derivatization to modulate properties like solubility, lipophilicity, and target engagement. Researchers can use this compound as a starting point to synthesize novel compounds for screening against various biological targets.
Analytical Methodologies
Ensuring the identity and purity of a chemical compound is a prerequisite for its use in any research application. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the standard method for this purpose.
Analytical Workflow: Purity and Identity Confirmation
The typical workflow involves sample preparation, chromatographic separation, detection, and data analysis to confirm the compound's identity against a reference standard and quantify its purity.
Caption: Standard analytical workflow for compound purity and identity verification.
Experimental Protocol: Reverse-Phase HPLC
This protocol is a general guideline and requires optimization for specific instrumentation and columns.
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Degas both solvents.
-
Sample Preparation: Accurately weigh and dissolve a small amount of Propyl[2-(pyrrolidin-1-yl)ethyl]amine in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Mass Spectrometer in positive ion mode.
-
-
Gradient Program:
-
0-2 min: 5% Mobile Phase B.
-
2-15 min: Ramp linearly from 5% to 95% Mobile Phase B.
-
15-18 min: Hold at 95% Mobile Phase B.
-
18-20 min: Return to 5% Mobile Phase B and equilibrate.
-
-
Data Analysis: The identity of the compound is confirmed by its characteristic retention time. Purity is calculated based on the area percentage of the main peak in the chromatogram.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Propyl[2-(pyrrolidin-1-yl)ethyl]amine was not available in the initial search, data from closely related pyrrolidine derivatives indicate several potential hazards that must be managed with appropriate engineering controls and personal protective equipment.[9][10][11]
| Hazard Class | GHS Hazard Statements (Representative) | Precautionary Measures (Representative) |
| Flammability | H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames.[10] |
| Corrosion | H314: Causes severe skin burns and eye damage.[10] | P280: Wear protective gloves/clothing/eye protection.[10] |
| Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| Irritation | May cause respiratory irritation. | P261: Avoid breathing vapors. Use only in a well-ventilated area. |
Handling Recommendations:
-
Always handle this compound inside a certified chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Ensure adequate ventilation to prevent the accumulation of vapors.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][11]
Conclusion
Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a valuable chemical entity underpinned by the robust and versatile pyrrolidine scaffold. Its defined chemical structure, accessible synthesis, and potential for derivatization make it a useful building block for drug discovery and chemical biology. This guide has provided the core technical information necessary for its safe handling, synthesis, and analysis, empowering researchers to effectively integrate this compound into their research and development pipelines.
References
-
propyl[2-(pyrrolidin-1-yl)ethyl]amine - ECHA CHEM. [Link]
-
Propyl[2-(pyrrolidin-1-yl)ethyl]amine - PubChemLite. [Link]
-
SAFETY DATA SHEET for 2-(Aminomethyl)-1-ethylpyrrolidine. [Link]
-
N-[2-(3-ethylpyrrolidin-1-yl)propyl]butan-1-amine - PubChem. [Link]
-
2-Pyrrolidin-1-yl-propylamine - Arctom. [Link]
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2-(Pyrrolidin-1-yl)propan-1-amine - PubChem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Molecules. [Link]
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Pyrrolidinylmethylindole - Wikipedia. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
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2-pyrrolidin-1-yl-ethyl-amine - Chemical Synthesis Database. [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC. [Link]
-
2-(Pyrrolidin-1-yl)ethan-1-amine - Pharmaffiliates. [Link]
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The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine - ResearchGate. [Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. propyl[2-(pyrrolidin-1-yl)ethyl]amine CAS#: 138356-57-7 [m.chemicalbook.com]
- 5. ECHA CHEM [chem.echa.europa.eu]
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- 11. fishersci.com [fishersci.com]
Pharmacophore Modeling & Optimization of Propyl[2-(pyrrolidin-1-yl)ethyl]amine Scaffolds
Executive Summary
This guide details the construction of pharmacophore models utilizing the Propyl[2-(pyrrolidin-1-yl)ethyl]amine scaffold. This diamine structure serves as a privileged template for Class A GPCRs, particularly the Histamine H3 Receptor (H3R) and Sigma-1/2 receptors .
The core value of this scaffold lies in its dual-nitrogen topology : a tertiary pyrrolidine nitrogen (typically the primary anchor) and a secondary amine capable of diverse substitution. This guide moves beyond basic modeling, focusing on the critical management of protonation states, conformational flexibility of the ethyl linker, and the optimization of selectivity profiles against off-target CNS receptors.
The Scaffold Architecture & Pharmacophoric Hypothesis[1]
To build a robust model, one must first deconstruct the chemical intelligence of the scaffold. The Propyl[2-(pyrrolidin-1-yl)ethyl]amine derivative is not merely a string of atoms; it is a vector system designed to bridge specific orthosteric and allosteric sites.
Structural Decomposition
The scaffold presents three distinct pharmacophoric zones:
| Zone | Chemical Feature | Biological Function (H3R Context) | Modeling Criticality |
| Zone A | Pyrrolidine Ring (Tertiary Amine) | Primary Cationic Center (PI): Forms a salt bridge with the conserved Asp3.32 in TM3. | High: pKa ~9.5-10. Must be modeled as protonated. |
| Zone B | Ethyl Linker (C2 Spacer) | Distance Constraint: Maintains optimal separation (approx. 3.5–4.5 Å) between the cationic head and the secondary binding region. | Medium: Flexibility analysis is required to avoid high-energy conformers. |
| Zone C | Propyl-Amine Tail (Secondary Amine) | Secondary Interaction Point: Targets Glu5.46 (TM5) or hydrophobic pockets in the extracellular loop regions. | High: This is the variable region for "derivative" generation to tune selectivity. |
The "Dual-Basic" Challenge
A common failure mode in modeling this scaffold is the mishandling of the secondary amine. In H3R antagonists, the second basic nitrogen often engages in an electrostatic interaction with Glu5.46 . However, if the derivative includes a bulky lipophilic group on the propyl tail, the amine may instead serve as a hydrogen bond donor (HBD) or simply a linker.
-
Protocol Rule: Always generate states for both mono-protonated (pyrrolidine only) and di-protonated species during the conformational search, unless quantum mechanics (QM) calculations suggest a strong intramolecular hydrogen bond prevents the second protonation.
Computational Workflow: From Scaffold to Model
The following workflow integrates Ligand-Based Drug Design (LBDD) with Structure-Based verification.
Step-by-Step Protocol
Phase 1: Dataset Curation & Preparation
-
Ingestion: Import the Propyl[2-(pyrrolidin-1-yl)ethyl]amine derivatives into your molecular modeling suite (e.g., MOE, Schrödinger Maestro, LigandScout).
-
Wash & Protonation: Use Epik or Protonate3D (pH 7.4 ± 0.5).
-
Critical Check: Ensure the pyrrolidine nitrogen is positively charged.
-
-
Stereochemistry: The pyrrolidine ring is achiral at the nitrogen, but if the propyl chain contains chiral centers, enumerate all stereoisomers.
Phase 2: Conformational Analysis
The ethyl linker allows free rotation, and the pyrrolidine ring undergoes envelope puckering.
-
Search Method: Stochastic search (Monte Carlo) or Low-mode MD.
-
Energy Window: Retain conformers within 5-7 kcal/mol of the global minimum.
-
Restraints: Do not apply distance restraints initially. Let the internal energetics dictate the folding.
Phase 3: Pharmacophore Alignment
-
Anchor Selection: Manually define the pyrrolidine nitrogen as the Positive Ionizable (PI) feature.
-
Alignment: Superimpose the low-energy conformers of the most active derivatives (IC50 < 10 nM) using the PI and the hydrophobic centroid of the propyl tail as alignment vectors.
-
Feature Abstraction:
-
F1: PI (Pyrrolidine N)
-
F2: HBD/PI (Secondary Amine N)
-
F3: Hydrophobic/Aromatic (Distal group attached to propyl)
-
Exclusion Volumes: Map the steric bulk of inactive derivatives to define the receptor wall boundaries.
-
Workflow Visualization
The following diagram illustrates the iterative logic required to refine the model.
Caption: Iterative workflow for generating a ligand-based pharmacophore model, emphasizing the refinement loop based on enrichment metrics.
Mechanistic Validation: The H3 Receptor Context
To ensure the model is chemically valid, it must be cross-referenced with the H3R binding pocket topology.
The "Salt Bridge + Polar" Interaction
In the H3 Receptor (PDB: 7F61), the binding pocket is defined by a deep crevice containing Asp3.32 and Glu5.46 .
-
The Pyrrolidine Role: The pyrrolidine ring fits into the hydrophobic cage formed by Tyr3.33 and Trp6.48 , while the nitrogen makes the crucial ionic bond with Asp3.32.
-
The Propyl-Amine Role: The ethyl-propyl chain acts as a "linker arm," positioning the distal amine to interact with Glu5.46. This specific distance (approx 8-10 Å between the two nitrogens in the bioactive conformation) is what drives high affinity.
Signaling Pathway & Selectivity
Derivatives of this scaffold often show off-target activity at Sigma-1 receptors. The pharmacophore must distinguish these.
-
H3R Requirement: Strict distance between PI and distal aromatic.
-
Sigma-1 Requirement: A bulkier hydrophobic region flanking the amine, often tolerating a shorter linker.
Caption: Signaling cascade modulated by H3R antagonism. The ligand blocks Gi/o coupling, effectively raising cAMP levels in the neuron.
Experimental Protocols for Validation
A pharmacophore model is only a hypothesis until validated by wet-lab data.
Synthesis of Derivatives (Reductive Amination)
To validate the "Propyl" region's tolerance, synthesize a focused library.
-
Starting Material: 1-(2-Aminoethyl)pyrrolidine.[1]
-
Reagent: Various propanal derivatives (e.g., 3-phenylpropanal, 3-cyclohexylpropanal).
-
Conditions:
-
Solvent: DCE (Dichloroethane) or MeOH.
-
Reducing Agent: NaBH(OAc)3 (Sodium triacetoxyborohydride) – preferred for maintaining pyrrolidine integrity.
-
Time: 4–12 hours at Room Temp.
-
-
Purification: Acid-base extraction followed by Flash Chromatography (DCM/MeOH/NH3).
Radioligand Binding Assay (H3R)
Objective: Determine
-
Membrane Prep: HEK-293 cells stably expressing human H3R.
-
Radioligand: [
H]-N -methylhistamine ( ~ 0.5 nM). -
Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the cationic amine).
-
Data Analysis: Non-linear regression to determine
, converted to using the Cheng-Prusoff equation.
References
-
Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. Link
-
Kiec-Kononowicz, K., et al. (2016).[2] "Chlorophenoxy aminoalkyl derivatives as histamine H3R ligands." Bioorganic & Medicinal Chemistry Letters. Link
-
Sanders, M.P., et al. (2012). "Comparative Analysis of Pharmacophore Screening Tools." Journal of Chemical Information and Modeling. Link
-
Berlin, M., et al. (2011). "Histamine H3 Receptor Antagonists: A New Approach for Cognitive Deficits." Journal of Medicinal Chemistry. Link
-
Wermuth, C.G. (2008). "The Practice of Medicinal Chemistry: Pharmacophore Identification." Academic Press. Link
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An In-depth Technical Guide to the pKa Values and Ionization States of Propyl[2-(pyrrolidin-1-yl)ethyl]amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of pKa in Drug Efficacy
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH.[1] For a drug candidate like Propyl[2-(pyrrolidin-1-yl)ethyl]amine, its ionization state profoundly influences a wide array of biopharmaceutical characteristics.[2] These include, but are not limited to, solubility, lipophilicity, membrane permeability, and protein binding.[3][2] Consequently, a thorough understanding of pKa is indispensable for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][2]
Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a diprotic base, meaning it has two nitrogen atoms that can accept protons.[4][5][6] The basicity of these two amine groups will differ due to their distinct chemical environments, resulting in two separate pKa values. The pyrrolidine nitrogen is a tertiary amine, while the other is a secondary amine. This structural difference is the primary determinant of their respective pKa values.
Structural Analysis and Predicted Ionization Behavior
The structure of Propyl[2-(pyrrolidin-1-yl)ethyl]amine, as sourced from PubChem, reveals its key functional groups.[7]
Molecular Structure:
-
N1: The nitrogen atom in the pyrrolidine ring (a tertiary amine).
-
N2: The nitrogen atom in the propylaminoethyl side chain (a secondary amine).
As a polyprotic base, Propyl[2-(pyrrolidin-1-yl)ethyl]amine will exist in different ionization states depending on the pH of its environment.[4][5] The protonation of these two nitrogen atoms will occur in a stepwise manner, with the more basic nitrogen being protonated first. Generally, for aliphatic amines, the order of basicity is secondary > tertiary > primary. This is due to a combination of inductive effects from the alkyl groups, which donate electron density and stabilize the positive charge of the conjugate acid, and steric hindrance, which can affect the solvation of the protonated amine.
The equilibrium between the different ionization states can be represented as follows:
B ⇌ BH+ ⇌ BH2++
Where:
-
B is the neutral, unprotonated form of the molecule.
-
BH+ is the monoprotonated form, where one of the nitrogen atoms has accepted a proton.
-
BH2++ is the diprotonated form, where both nitrogen atoms have accepted protons.
Each of these equilibria is characterized by a specific pKa value. It is important to note that for bases, the pKa refers to the pKa of the conjugate acid.
Methodologies for pKa Determination
Accurate determination of pKa values can be achieved through a combination of experimental and computational methods.[8]
Potentiometric Titration: This is a widely used and reliable method for determining pKa values.
Experimental Protocol:
-
Solution Preparation: A precise concentration of Propyl[2-(pyrrolidin-1-yl)ethyl]amine is dissolved in a suitable solvent, typically water or a water-methanol mixture to ensure solubility.
-
Titration: The solution is titrated with a standardized strong acid, such as hydrochloric acid (HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the acid is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration. For a diprotic base, two distinct inflection points will be observed, corresponding to the two pKa values.[6]
Spectrophotometric Determination: This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.[9]
Experimental Protocol:
-
Buffer Preparation: A series of buffers with known pH values are prepared.
-
Sample Preparation: A constant concentration of Propyl[2-(pyrrolidin-1-yl)ethyl]amine is added to each buffer solution.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The changes in absorbance at a specific wavelength are plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa values.
In silico methods provide a rapid and cost-effective means of estimating pKa values, especially in the early stages of drug discovery.[8][10][11] These methods can be broadly categorized into quantum mechanical (QM) and machine learning-based approaches.[12]
Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the free energy change of the protonation reaction to predict pKa values.[12][13] While computationally intensive, they can provide high accuracy.
Machine Learning and QSAR Models: These data-driven approaches utilize large datasets of experimentally determined pKa values to build predictive models.[10][12] They often rely on molecular descriptors and fingerprints to correlate chemical structure with basicity. Several commercial software packages, such as those from ACD/Labs, ChemAxon, and Schrödinger, offer reliable pKa prediction modules.[10]
Predicted pKa Values and Ionization States
While experimental determination provides the most accurate pKa values, we can make informed predictions based on the chemical structure and data from similar compounds. For Propyl[2-(pyrrolidin-1-yl)ethyl]amine, we expect two pKa values, corresponding to the protonation of the two nitrogen atoms.
-
pKa1 (Higher Value): This will correspond to the protonation of the more basic nitrogen. In this molecule, the secondary amine (N2) is expected to be more basic than the tertiary amine (N1) in the pyrrolidine ring. This is because the electron-donating effect of the two alkyl groups on the secondary amine outweighs the steric hindrance to solvation of the conjugate acid.
-
pKa2 (Lower Value): This will correspond to the protonation of the less basic nitrogen, the tertiary amine (N1). The first protonation will introduce a positive charge, making the second protonation less favorable due to electrostatic repulsion.
Table 1: Predicted pKa Values and Predominant Species at Different pH Ranges
| pH Range | Predominant Species | Charge |
| pH > pKa1 | B (Neutral) | 0 |
| pKa2 < pH < pKa1 | BH+ (Monoprotonated) | +1 |
| pH < pKa2 | BH2++ (Diprotonated) | +2 |
Based on typical pKa values for secondary and tertiary alkylamines, we can estimate the following:
-
pKa1: ~10.5 - 11.5
-
pKa2: ~8.5 - 9.5
It is crucial to note that these are estimations, and the actual values can be influenced by intramolecular interactions.
The ionization equilibria can be visualized as follows:
Caption: Ionization equilibria of Propyl[2-(pyrrolidin-1-yl)ethyl]amine.
Implications for Drug Development
The pKa values of Propyl[2-(pyrrolidin-1-yl)ethyl]amine have significant implications for its pharmaceutical development:
-
Physiological pH: At a physiological pH of approximately 7.4, which is below both predicted pKa values, the molecule will be predominantly in its diprotonated, fully charged state (BH2++).[1]
-
Solubility: The charged forms (BH+ and BH2++) will be significantly more water-soluble than the neutral form (B). This is a desirable property for formulation and administration.
-
Permeability: The high charge at physiological pH will likely result in lower passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier.[1] This is a critical consideration for oral bioavailability and central nervous system activity.
-
Target Interaction: The ionization state will influence how the molecule interacts with its biological target. Ionic interactions, such as salt bridges, are often crucial for binding affinity and selectivity.
-
Formulation: Knowledge of the pKa values is essential for developing stable and effective formulations, including the selection of appropriate salt forms and buffering agents.[1]
Conclusion
Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a diprotic base with two distinct pKa values corresponding to its secondary and tertiary amine functionalities. A comprehensive understanding of these pKa values and the resulting ionization states at different pH levels is paramount for its successful development as a therapeutic agent.[1][8] The interplay between the charged and uncharged species governs the molecule's ADME properties and its interaction with biological targets. Therefore, the accurate determination of its pKa values through a combination of experimental and computational methods is a critical step in the drug discovery and development pipeline.
References
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Pion. (2023, December 13). What is pKa and how is it used in drug development?.
- MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins.
- PubChem. (n.d.). Propyl[2-(pyrrolidin-1-yl)ethyl]amine.
- Rowan University. (2025, October 16). How to Predict pKa.
- MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- Millennial Scientific. (2024, February 7). pKa, Ionizable Drugs, And Pharmaceutical Discovery.
- Columbia Academic Commons. (2021, September 8). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions.
- PMC. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery.
- PMC. (n.d.). Development of Methods for the Determination of pKa Values.
- Principles of Chemistry. (n.d.). 4.3 Polyprotic Acids and Bases.
- Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
- (n.d.). Simple Method for the Estimation of pKa of Amines†.
- LOUIS Sandbox. (n.d.). Polyprotic Acids.
- Chemistry LibreTexts. (2023, January 29). Polyprotic Acids And Bases.
- (n.d.). POLYPROTIC ACIDS AND BASES: Very important!.
Sources
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. 4.3 Polyprotic Acids and Bases – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]
- 5. Polyprotic Acids – LOUIS Sandbox [louis.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - Propyl[2-(pyrrolidin-1-yl)ethyl]amine (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. optibrium.com [optibrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Predict pKa | Rowan [rowansci.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Using Propyl[2-(pyrrolidin-1-yl)ethyl]amine as a pharmaceutical intermediate
Application Note: High-Purity Synthesis and Utilization of Propyl[2-(pyrrolidin-1-yl)ethyl]amine
Introduction
Propyl[2-(pyrrolidin-1-yl)ethyl]amine (CAS: Generic/Building Block) is a versatile diamine intermediate extensively utilized in medicinal chemistry for the synthesis of CNS-active agents (specifically Sigma-1 and Dopamine receptor ligands), local anesthetics, and anti-arrhythmic drugs.[1]
Structurally, it features a tertiary pyrrolidine ring connected via an ethyl linker to a secondary propyl amine .[1] This dual-amine motif is a "privileged structure" in drug design:
-
The Pyrrolidine Moiety: Enhances lipid solubility and often serves as a bioisostere for diethylamine groups, improving metabolic stability.[1]
-
The Secondary Amine: Acts as a reactive nucleophile for diversifiable coupling (acylation, alkylation, reductive amination), allowing the rapid generation of Focused Libraries.[1]
This guide details the synthesis of this intermediate, its purification , and its application in synthesizing a model CNS-active benzamide derivative.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | N-[2-(Pyrrolidin-1-yl)ethyl]propan-1-amine |
| Molecular Formula | C |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C at 15 mmHg (Estimated) |
| Density | ~0.89 g/mL |
| Solubility | Miscible with water, ethanol, DCM, THF |
| pKa | ~10.2 (Secondary amine), ~9.5 (Pyrrolidine N) |
Safety & Handling (SDS Summary)
-
Hazards: Corrosive (Skin/Eye Damage), Flammable Liquid.[1][2]
-
Storage: Store under nitrogen or argon at 2–8°C. Hygroscopic; protect from moisture to prevent carbonate formation.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.[1] Handle only in a fume hood.
Protocol A: Synthesis of Propyl[2-(pyrrolidin-1-yl)ethyl]amine
Objective: To synthesize the intermediate via nucleophilic substitution, minimizing the formation of the over-alkylated tertiary amine byproduct.
Reaction Scheme: 1-(2-Chloroethyl)pyrrolidine HCl + Propylamine (Excess) → Propyl[2-(pyrrolidin-1-yl)ethyl]amine[1]
Materials:
-
1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1): 17.0 g (0.1 mol)[1]
-
Propylamine (CAS 107-10-8): 29.5 g (0.5 mol, 5 equiv.)[1]
-
Potassium Carbonate (K
CO ), anhydrous: 27.6 g (0.2 mol)[1] -
Acetonitrile (ACN): 150 mL[1]
-
Sodium Sulfate (Na
SO ): Anhydrous[1]
Step-by-Step Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 1-(2-Chloroethyl)pyrrolidine HCl (17.0 g) and Potassium Carbonate (27.6 g) to Acetonitrile (150 mL).
-
Amine Addition: Add Propylamine (29.5 g) in one portion. Note: A large excess of propylamine is critical to favor mono-alkylation over bis-alkylation.[1]
-
Reaction: Heat the mixture to reflux (~80°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH
OH 90:9:1) or GC-MS.[1] -
Workup:
-
Purification:
-
Yield: Expected yield: 11.0–13.0 g (70–83%).
Protocol B: Application – Synthesis of a Sigma-1 Receptor Ligand Analog
Objective: Use the synthesized intermediate to create a benzamide derivative, a common scaffold in antipsychotic and neuroprotective drug discovery (e.g., similar to Remoxipride or Sulpiride analogs).[1]
Reaction: Acylation of the secondary amine.[1]
Materials:
-
Propyl[2-(pyrrolidin-1-yl)ethyl]amine (from Protocol A): 1.56 g (10 mmol)[1]
-
4-Methoxybenzoyl chloride: 1.71 g (10 mmol)[1]
-
Triethylamine (TEA): 1.52 g (15 mmol)[1]
-
Dichloromethane (DCM): 50 mL
Step-by-Step Procedure:
-
Preparation: Dissolve Propyl[2-(pyrrolidin-1-yl)ethyl]amine (1.56 g) and TEA (1.52 g) in anhydrous DCM (40 mL) in a 100 mL flask. Cool to 0°C (ice bath).
-
Acylation: Dropwise add a solution of 4-Methoxybenzoyl chloride (1.71 g) in DCM (10 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench & Wash:
-
Isolation: Dry over Na
SO and concentrate in vacuo. -
Purification: The crude product is typically an oil or low-melting solid. Purify via Flash Chromatography (Silica gel; Eluent: 5% MeOH in DCM with 0.5% NH
OH).
Workflow Visualization
The following diagram illustrates the synthesis pathway and the critical decision points in the purification process.
Figure 1: Operational workflow for the synthesis and isolation of Propyl[2-(pyrrolidin-1-yl)ethyl]amine.
Quality Control & Analytical Data
To ensure the intermediate is suitable for pharmaceutical use, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | GC-FID or HPLC (C18, High pH) | ≥ 98.0% (Area %) |
| Identification | Consistent with structure | |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |
Typical
-
0.92 (t, 3H, -CH
CH CH )[1] -
1.51 (m, 2H, -CH
CH CH )[1] - 1.78 (m, 4H, Pyrrolidine ring C3/C4)[1]
-
2.5–2.7 (m, 10H, N-CH
- and Pyrrolidine ring C2/C5)[1]
References
-
Smith, J. A., et al. (2018).[1] "Optimization of Diamine Linkers in Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. (General reference for diamine scaffolds).[1]
-
BenchChem. (2025).[1][3] "Application of N-ethyl-2-pyrrolidin-1-ylethanamine in Organic Synthesis." BenchChem Application Notes.
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for substituted pyrrolidines." PubChem.
-
Xu, B., et al. (2008).[1] "Efficient Synthesis of Pyrrolidine Derivatives via Ruthenium Catalysis." Journal of Organic Chemistry, 73(1), 312-315.[1]
Sources
Crystallization techniques for Propyl[2-(pyrrolidin-1-yl)ethyl]amine salts
Application Note: Crystallization Protocols for Propyl[2-(pyrrolidin-1-yl)ethyl]amine Salts
Executive Summary
Propyl[2-(pyrrolidin-1-yl)ethyl]amine (CAS: 138356-57-7) is a diamine intermediate characterized by a tertiary pyrrolidine nitrogen and a secondary propylamino group connected by an ethyl linker.[1] As a free base, this compound typically presents as a viscous, hygroscopic oil or low-melting solid, making it unsuitable for high-precision pharmaceutical dosing or long-term storage.[1]
This guide details the engineering of crystalline salt forms—specifically the Dihydrochloride (2HCl) and Oxalate salts—to achieve high purity, thermal stability, and non-hygroscopic solid-state properties. The protocols below prioritize reactive crystallization and anti-solvent precipitation techniques, optimized for the specific solubility profile of flexible diamines.
Pre-Formulation & Salt Selection Logic
Before initiating crystallization, one must understand the ionization profile of the molecule to select the appropriate counter-ion.
-
Molecular Structure:
-propyl-2-(pyrrolidin-1-yl)ethanamine.[1] -
Basicity (pKa): The molecule contains two basic centers:[1]
-
Implication: Both nitrogens are highly basic.[1] To form a stable crystal lattice, a strong acid (pKa < 2) is recommended to protonate both sites fully, forming a di-salt. Weak acids may lead to partial protonation, resulting in "oiling out" or unstable amorphous gums.
Recommended Counter-ions:
-
Hydrochloric Acid (HCl): Forms the Dihydrochloride.[1] High lattice energy, generally high melting point.
-
Oxalic Acid: Forms the Oxalate (1:1 or 1:2).[1] Excellent for purification of crude amines due to low solubility in alcoholic solvents.[1]
Experimental Protocols
Protocol A: Reactive Crystallization of the Dihydrochloride Salt
Best for: Final product isolation and high-yield conversion.[1]
Reagents:
-
Crude Propyl[2-(pyrrolidin-1-yl)ethyl]amine (Free Base)[1]
-
Solvent A: Ethyl Acetate (EtOAc) – Medium polarity, dissolves free base, non-solvent for salt.
-
Reagent B: 4M HCl in 1,4-Dioxane or Isopropanol (IPA) – Anhydrous acid source.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the free base oil in 50 mL of EtOAc (5 vol) in a round-bottom flask equipped with a mechanical stirrer. Ensure the system is under nitrogen to prevent carbonate formation from air.[1]
-
Temperature Control: Cool the solution to 0–5°C using an ice bath. Reason: Lower temperature reduces the solubility of the salt immediately upon formation, promoting nucleation.
-
Acid Addition: Dropwise add 2.2 equivalents of 4M HCl/Dioxane.
-
Maturation (Ostwald Ripening): Once addition is complete, remove the ice bath and allow the slurry to warm to 20°C. Stir for 2 hours.
-
Why? This allows small, imperfect crystals to redissolve and deposit onto larger crystals, improving filterability.
-
-
Filtration: Filter the white solid using a sintered glass funnel (Porosity 3).
-
Washing: Wash the cake twice with 10 mL of cold EtOAc to remove unreacted free base and impurities.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (Recrystallization)
Best for: Increasing purity of an already formed salt.[1]
Reagents:
-
Crude Salt (from Protocol A)[1]
-
Solvent: Methanol (MeOH) – Good solubility for polar salts.[1]
-
Anti-Solvent: Methyl tert-butyl ether (MTBE) or Acetone.[1]
Step-by-Step Methodology:
-
Dissolution: Suspend the crude salt in minimal hot MeOH (approx. 60°C). Add MeOH dropwise until a clear solution is obtained.
-
Filtration (Optional): If insoluble particles remain, perform a hot filtration.[1]
-
Nucleation: Slowly add the Anti-Solvent (MTBE) to the hot solution until a faint turbidity persists.[1]
-
Ratio: Typically 1:3 (MeOH:MTBE).[1]
-
-
Cooling Ramp: Cool the mixture slowly (10°C/hour) to room temperature, then chill to 0°C for 4 hours.
-
Critical: Rapid cooling traps impurities.[1] Slow cooling yields purer, defined needles/prisms.
-
-
Isolation: Filter and dry as in Protocol A.
Process Workflow & Logic (Visualization)
The following diagram illustrates the decision matrix for processing the crude amine into a stable salt form.
Caption: Decision matrix for converting the oily free base into a stable crystalline salt.
Characterization & Quality Control
To validate the success of the crystallization, the following parameters must be checked.
| Test | Method | Acceptance Criteria | Purpose |
| Crystallinity | XRPD (X-Ray Powder Diffraction) | Distinct, sharp peaks | Distinguish between amorphous solid and true crystal lattice.[1] |
| Thermal Stability | DSC (Differential Scanning Calorimetry) | Sharp endotherm > 150°C | Determine melting point and ensure no polymorph transitions.[1] |
| Stoichiometry | Ion Chromatography / H-NMR | 1:2 (Amine:Acid) ratio | Confirm formation of the Dihydrochloride (or target salt).[1] |
| Residual Solvent | GC-Headspace | < Limit (e.g., 5000 ppm) | Ensure trapped solvent (EtOAc/MeOH) is removed.[1] |
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Problem: Hygroscopicity
-
Cause: The counter-ion (e.g., HCl) might be too hygroscopic for this specific amine structure.
-
Solution: Switch to a less hygroscopic counter-ion like Fumarate or Tosylate .[1]
-
-
Problem: Low Yield
References
-
Chemical Identity & Properties
-
General Crystallization Methodology
-
Salt Screening Protocols
-
Related Diamine Crystallization
Sources
- 1. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Propyl[2-(pyrrolidin-1-yl)ethyl]amine (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 3. propyl[2-(pyrrolidin-1-yl)ethyl]amine CAS#: 138356-57-7 [m.chemicalbook.com]
- 4. Pyrrolidinylmethylindole - Wikipedia [en.wikipedia.org]
- 5. US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents [patents.google.com]
- 6. US20020106402A1 - Crystallization inhibition of drugs in transdermal drug delivery systems and methods of use - Google Patents [patents.google.com]
- 7. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for Propyl[2-(pyrrolidin-1-yl)ethyl]amine synthesis
The following technical guide is structured as a high-tier support escalation response. It addresses the synthesis of Propyl[2-(pyrrolidin-1-yl)ethyl]amine , a diamine featuring a tertiary pyrrolidine nitrogen and a secondary propyl-amine nitrogen connected by an ethyl linker.
Subject: Yield Optimization for Propyl[2-(pyrrolidin-1-yl)ethyl]amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Users reporting low yields (<40%) for this synthesis typically utilize the direct alkylation of propylamine with 1-(2-chloroethyl)pyrrolidine hydrochloride. The root cause is rarely the reaction rate, but rather competitive hydrolysis of the aziridinium intermediate and inefficient phase transfer during workup .
This guide provides two validated protocols:
-
Optimization of the Alkylation Route (fixing the current method).
-
Reductive Amination Alternative (recommended for higher purity).
Part 1: Root Cause Analysis (The Aziridinium Bottleneck)
If you are using 1-(2-chloroethyl)pyrrolidine as your electrophile, your reaction does not proceed via a simple SN2 displacement. It proceeds through a bicyclic aziridinium ion intermediate.[1]
The Mechanism[2][3]
-
Free-Basing: The HCl salt precursor must first be deprotonated.
-
Cyclization: The pyrrolidine nitrogen attacks the
-carbon, displacing chloride and forming the highly reactive bicyclic aziridinium ion. -
Nucleophilic Attack: Propylamine attacks the aziridinium ring to open it and form the product.
The Failure Mode: If water is present (even trace amounts in hygroscopic amines), it competes with propylamine to open the ring, forming the alcohol side product (2-(pyrrolidin-1-yl)ethanol). Furthermore, if the concentration of propylamine is too low, the starting material can react with itself (dimerization).
Figure 1: The reaction kinetics depend on the formation and fate of the aziridinium ion. High amine concentration favors the green path.
Part 2: Optimized Protocols
Method A: Nucleophilic Substitution (The "Fix")
Use this if you already have 1-(2-chloroethyl)pyrrolidine HCl in stock.
Critical Change: You must generate the free base of the starting material in situ in the presence of a large excess of nucleophile to prevent dimerization.
Reagents:
-
1-(2-chloroethyl)pyrrolidine HCl (1.0 eq)[2]
-
Propylamine (5.0 - 8.0 eq) – Acts as both reactant and solvent/base.
-
Solvent: Acetonitrile (dry) or Toluene.
-
Base: K2CO3 (2.0 eq) – To neutralize the HCl salt.
Protocol:
-
Drying: Dry the Propylamine over KOH pellets or molecular sieves (3Å) for 4 hours. Moisture is the enemy.
-
Suspension: In a round-bottom flask under N2, suspend 1-(2-chloroethyl)pyrrolidine HCl and K2CO3 in Acetonitrile.
-
Addition: Add the dry Propylamine immediately. Do not let the chloroethyl pyrrolidine sit in base without the trapping amine.
-
Reaction: Reflux (approx. 80°C) for 12–16 hours. The excess propylamine ensures that once the aziridinium forms, it is statistically likely to hit a propylamine molecule rather than water or another starting molecule.
-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Stain with Ninhydrin (for secondary amine) or Dragendorff (for tertiary amine).
Method B: Reductive Amination (The "High Yield" Route)
Recommended for scale-up or if Method A yields <50%.
This route avoids the unstable aziridinium intermediate entirely.
Reagents:
-
2-(Pyrrolidin-1-yl)ethanamine (1.0 eq)
-
Propanal (1.1 eq)
-
Reducing Agent: NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[3]
Protocol:
-
Dissolve 2-(Pyrrolidin-1-yl)ethanamine in DCE.
-
Add Propanal. Stir for 30 minutes at room temperature to form the imine.
-
Add NaBH(OAc)3 portion-wise over 15 minutes.
-
Stir at room temperature for 4–6 hours.
-
Quench with saturated NaHCO3.
Part 3: Isolation Strategy (The "Yield Killer")
The product is a hydrophilic diamine. Standard extraction protocols will leave 30-50% of your product in the water layer.
The "Double pH Swing" Extraction
Because the molecule has two nitrogens (approx pKa 10.5 and 11.0), it is highly water-soluble at neutral pH.
Figure 2: The Double pH Swing ensures that neutral organic impurities are removed first, and the product is only extracted when fully deprotonated.[4]
Detailed Steps:
-
Acid Wash: Dilute reaction mix with water. Acidify to pH 1 with HCl. Wash with DCM. Discard the organic layer (removes non-amine byproducts).
-
Basify: Adjust the aqueous layer to pH > 13 using NaOH pellets or 50% solution. The solution should turn cloudy (oiling out).
-
Salt Saturation: Add solid NaCl to the aqueous layer until saturated. This "salting out" effect significantly reduces the water solubility of the diamine.
-
Extraction: Extract with DCM (4 x volumes). Do not use Diethyl Ether (it is too non-polar for this diamine).
Part 4: Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Aziridinium ion not forming. | Ensure starting material is free-based. If using HCl salt, ensure K2CO3 is fresh and finely ground. |
| Polymerization (Goo) | Concentration of amine too low. | Increase Propylamine equivalents to >5.0. |
| Product in Water Phase | pH not high enough during extraction. | Target pH 13-14. Diamines buffer heavily; use high-molarity NaOH. |
| Alcohol Impurity | Water in solvent/reagents. | Dry propylamine over KOH. Use anhydrous Acetonitrile. |
References
-
Aziridinium Ion Reactivity
-
Synthesis of Pyrrolidinyl Ethylamines
-
General Alkylation Protocol: "Reaction of 1-(2-chloroethyl)pyrrolidine with amines." GuideChem Chemical Database, CAS 7250-67-1 Data.
-
-
Purification of Hydrophilic Diamines
- Reductive Amination Standards: General Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Show the reaction mechanism of the reaction between propanamine and chlor.. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]
- 7. Diamines as switchable-hydrophilicity solvents with improved phase behaviour - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05751F [pubs.rsc.org]
Troubleshooting low purity in Propyl[2-(pyrrolidin-1-yl)ethyl]amine production
Executive Summary
Welcome to the Technical Support Center. If you are encountering low purity in the production of Propyl[2-(pyrrolidin-1-yl)ethyl]amine (CAS: 7154-73-6 analog), you are likely dealing with the inherent kinetic challenges of alkylating polyamines.
This molecule is a non-symmetrical diamine . The synthesis typically involves the nucleophilic attack of propylamine on an electrophilic pyrrolidine-ethyl precursor (usually 1-(2-chloroethyl)pyrrolidine). The core issue in this chemistry is the Aziridinium Ion Intermediate , a hyper-reactive species that drives the reaction but also catalyzes rapid polymerization and over-alkylation if not strictly controlled [1].
This guide bypasses generic advice to focus on the three critical failure points: Competitive Bis-Alkylation , Aziridinium Hydrolysis , and Inefficient Fractionation .
Part 1: Diagnostic Workflow
Before adjusting your parameters, you must identify which impurity is degrading your purity. Use this logic flow to diagnose your crude mixture.
Figure 1: Diagnostic logic for identifying impurity classes based on Mass Spectrometry data.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Double-Dip" (Bis-Alkylation)
Symptom: GC-MS shows a large peak at MW ~252 (M+ + 96). The product is contaminated with N,N-bis[2-(pyrrolidin-1-yl)ethyl]propylamine.
Q: Why is the reaction producing tertiary amines when I only want the secondary amine? A: This is a classic competitive alkylation issue. The product you are forming is a secondary amine.[1] Unfortunately, secondary amines are often more nucleophilic than the primary amine starting material (propylamine) due to the inductive electron-donating effect of the alkyl groups. Once a molecule of product is formed, it competes with the remaining propylamine for the electrophile (the chloroethyl-pyrrolidine).
The Fix: The "Flood" Strategy You must shift the statistical probability in favor of the primary amine.
-
Increase Equivalents: Use a 5:1 to 10:1 molar excess of propylamine relative to the 1-(2-chloroethyl)pyrrolidine [2].
-
Inverse Addition: Do not add propylamine to the chloro-compound. Instead, add the chloro-compound (slowly) to the refluxing propylamine . This ensures that every molecule of electrophile enters a "sea" of propylamine, minimizing the chance it encounters a product molecule.
Issue 2: The Aziridinium Instability
Symptom: Low yield, presence of alcohols (hydrolysis), or polymeric gum on the flask walls.
Q: My starting material is disappearing, but the product isn't forming. Where is it going? A: You are likely losing your electrophile to hydrolysis or dimerization before it can react with the amine. 1-(2-chloroethyl)pyrrolidine does not react via a simple SN2 mechanism. It first cyclizes to form a highly reactive bicyclic aziridinium ion (See Figure 2). This ion is unstable. If water is present, it hydrolyzes to the alcohol. If the concentration is too high without the trapping amine, it reacts with itself to form piperazinium dimers [3].
The Fix: Free-Base Management
-
Dry Conditions: Ensure solvents are anhydrous. The aziridinium ion scavenges trace water instantly.
-
In-Situ Generation: If you are using the hydrochloride salt of the precursor, liberate the free base only in the presence of the capturing amine (propylamine) or immediately prior to addition. Do not store the free base.
Figure 2: The Aziridinium mechanism. Note that the intermediate can react with the Product to form Impurities if Propylamine is not in excess.
Issue 3: Purification & Isolation
Symptom: Distillation yields are poor, or the product is colored (yellow/brown) indicating oxidation or salt contamination.
Q: I cannot separate the product from the excess propylamine and side products. A: Relying solely on extraction is insufficient for this amine profile.
-
Boiling Point Differential: Propylamine boils at ~48°C. Your product boils at ~66-70°C (at reduced pressure, ~23 mmHg) or >200°C at atm. The bis-impurity boils much higher.
-
Azeotropes: Amines often form azeotropes with water.
The Fix: Salt Crystallization If vacuum distillation is difficult (e.g., foaming), convert the crude oil to a salt.
-
Oxalate Salt: Dissolve crude oil in ethanol. Add 1 equivalent of oxalic acid. The oxalate salt of the diamine often crystallizes sharply, rejecting the mono-amine and non-basic impurities.
-
HCl Gas: Bubbling dry HCl into an ethereal solution of the crude product precipitates the dihydrochloride salt. This can be recrystallized from Isopropanol/Ethanol.
Part 3: Optimized Experimental Protocol
Method: Nucleophilic Substitution via Aziridinium Intermediate. Scale: 100 mmol.
| Reagent | Equivalents | Role | Notes |
| Propylamine | 10.0 | Nucleophile / Solvent | Large excess prevents bis-alkylation. |
| 1-(2-chloroethyl)pyrrolidine HCl | 1.0 | Electrophile Precursor | Hygroscopic. Handle under N2. |
| NaOH (aq, 50%) | 2.5 | Base | To liberate free base (if biphasic). |
| Toluene | Solvent | Organic Phase | For extraction/reaction carrier. |
Step-by-Step Procedure:
-
Preparation of Electrophile (Free Base):
-
Dissolve 1-(2-chloroethyl)pyrrolidine HCl (17.0 g, 100 mmol) in minimal water (20 mL).
-
Cool to 0°C. Add NaOH (50%) until pH > 12.
-
Extract immediately with Toluene (3 x 30 mL). Dry the Toluene layer over anhydrous MgSO4 for 15 mins. Filter.
-
Critical: Keep this solution cold (0°C) and use immediately. The free base dimerizes at room temp [4].
-
-
The Reaction (Inverse Addition):
-
In a separate flask, charge Propylamine (59.0 g, 1000 mmol) and heat to mild reflux (approx 48-50°C).
-
Add the cold Toluene solution of the electrophile dropwise over 60-90 minutes to the refluxing propylamine.
-
Why? This maintains a high [Amine]:[Electrophile] ratio at all times.
-
-
Workup:
-
After addition, reflux for an additional 2 hours.
-
Distill off the excess Propylamine and Toluene (Rotavap).
-
Vacuum Distillation: Distill the residue. Collect the fraction boiling at ~85-90°C at 10 mmHg (Adjust based on your vacuum; literature cites 66-70°C at 23 mmHg [5]).
-
-
Purity Upgrade (Optional):
-
If GC purity < 98%, dissolve distillate in Ethanol.
-
Add Oxalic acid (1.0 eq). Cool to 4°C overnight. Filter the white crystals.
-
References
-
Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018). Available at: [Link]
-
PubChem. 1-(2-chloroethyl)pyrrolidine Compound Summary. (2025).[2][3][4][5] Available at: [Link]
-
Save My Exams. Nucleophilic Substitution Mechanisms. (2024).[6] Available at: [Link]
-
ChemSynthesis. 2-pyrrolidin-1-yl-ethyl-amine Physical Properties. (2025).[2][3][4][5] Available at: [Link]
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. PubChemLite - 1-(2-chloroethyl)pyrrolidine (C6H12ClN) [pubchemlite.lcsb.uni.lu]
- 3. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. savemyexams.com [savemyexams.com]
Removing unreacted pyrrolidine from Propyl[2-(pyrrolidin-1-yl)ethyl]amine mixtures
Welcome to the technical support center for handling and purification challenges associated with Propyl[2-(pyrrolidin-1-yl)ethyl]amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted pyrrolidine from your reaction mixtures. My aim is to equip you with the scientific rationale and practical protocols to achieve high purity of your target compound.
I. Understanding the Challenge: Pyrrolidine Contamination
Pyrrolidine is a common starting material in the synthesis of Propyl[2-(pyrrolidin-1-yl)ethyl]amine. Due to its volatile and reactive nature, residual pyrrolidine can be a persistent impurity. Effective removal is crucial for the integrity of downstream applications and for accurate characterization of your final product. This guide will walk you through several effective purification strategies.
II. Troubleshooting Guide: Isolating Your Product
This section addresses common issues encountered during the purification process in a question-and-answer format, providing solutions and the scientific reasoning behind them.
Question: My crude product is a complex mixture, and I'm not sure where to start with purification. What is the most straightforward method to remove the bulk of the unreacted pyrrolidine?
Answer: For a first-pass purification, an acid-base extraction is highly recommended. This technique leverages the basicity of both your starting material (pyrrolidine) and your product (Propyl[2-(pyrrolidin-1-yl)ethyl]amine).
Scientific Rationale: Both pyrrolidine and your target diamine are basic compounds that will be protonated in the presence of an acid to form water-soluble ammonium salts.[1][2][3] This allows for their separation from any non-basic organic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M hydrochloric acid (HCl) solution. The amines will be protonated and move into the aqueous layer.
-
Separation: Drain the aqueous layer containing the protonated amines. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is strongly basic (pH > 12). This will deprotonate the ammonium salts, regenerating the free amines.
-
Re-extraction: Extract the free amines back into an organic solvent (e.g., DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a mixture of pyrrolidine and your desired product.
Question: After acid-base extraction, I still have a mixture of pyrrolidine and my product. How can I separate these two amines?
Answer: At this stage, you have a mixture of two basic compounds. The most effective methods for separating them are fractional distillation, the use of scavenger resins, or column chromatography.
Method 1: Fractional Distillation
Scientific Rationale: This method separates compounds based on differences in their boiling points.[4][5][6] Pyrrolidine has a significantly lower boiling point than Propyl[2-(pyrrolidin-1-yl)ethyl]amine.
| Compound | Boiling Point (°C) |
| Pyrrolidine | 87-89[7][8][9] |
| Propyl[2-(pyrrolidin-1-yl)ethyl]amine | Estimated > 200 |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Heating: Gently heat the mixture. The more volatile pyrrolidine will vaporize first, rise through the column, condense, and be collected in the receiving flask.
-
Monitoring: Monitor the temperature at the head of the column. A stable temperature near the boiling point of pyrrolidine indicates that it is being distilled.
-
Fraction Collection: Once all the pyrrolidine has been distilled, the temperature will rise. At this point, change the receiving flask to collect your higher-boiling product.
III. Frequently Asked Questions (FAQs)
Q1: I am concerned about the hazardous nature of pyrrolidine. What are the key safety precautions I should take?
A1: Pyrrolidine is a hazardous substance and requires careful handling in a well-ventilated fume hood.[10][11][12][13][14] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is highly flammable, so keep it away from ignition sources.[10][11] In case of skin contact, wash the affected area immediately with plenty of water.[10][12]
Q2: My product is thermally sensitive. Is fractional distillation still a viable option?
A2: If your product is prone to degradation at high temperatures, vacuum distillation is a suitable alternative. By reducing the pressure, the boiling points of both compounds will be lowered, allowing for separation at a lower temperature.
Q3: Can I use scavenger resins to remove pyrrolidine?
A3: Yes, scavenger resins are an excellent and highly selective method for removing primary and secondary amines like pyrrolidine.[15][16][17]
-
Isocyanate resins will react with the secondary amine of pyrrolidine, covalently bonding it to the solid support.
-
Sulfonic acid resins will act as a solid-supported acid, forming a salt with the basic pyrrolidine and effectively removing it from the solution.[17]
The major advantage is the ease of separation; the resin-bound pyrrolidine is simply filtered off.[16][18]
Workflow for Amine Scavenging```dot
Caption: Decision tree for selecting a purification method.
IV. References
-
Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Scavenger Resins - Amerigo Scientific. (n.d.). Retrieved from [Link]
-
Self-indicating amine scavenger resins - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Solid-Supported Scavengers - Supra sciences. (n.d.). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Comparative Efficacy of Polyamine-Based Scavenger Resins. (2012). International Journal of Organic Chemistry, 2, 71-74. Retrieved from [Link]
-
What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved from [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021, April 24). Retrieved from [Link]
-
Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved from [Link]
-
Advice on column chromatography : r/OrganicChemistry - Reddit. (2022, September 22). Retrieved from [Link]
-
How can I seperate pyrrolidine? - ResearchGate. (2014, July 24). Retrieved from [Link]
-
Separation of Primary, Secondary, and Tertiary Amines by Hoffmann's Method - YouTube. (2022, September 18). Retrieved from [Link]
-
Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]
-
Pyrrolidine - Wikipedia. (n.d.). Retrieved from [Link]
-
Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved from [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
123-75-1 CAS | PYRROLIDINE | Laboratory Chemicals | Article No. 05517 - Loba Chemie. (n.d.). Retrieved from [Link]
-
RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9). Retrieved from [Link]
-
Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. (2024, October 26). Retrieved from [Link]
-
What is Fractional Distillation? - The Chemistry Blog. (n.d.). Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]
-
When should amine-bonded columns be used for purification? | Biotage. (2023, September 26). Retrieved from [Link]
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Technical Support Center: Optimizing Catalytlic Hydrogenation for Diamine Synthesis
Welcome to the Technical Support Center for the synthesis of diamines via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing dinitriles and dinitroaromatics. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when setting up catalytic hydrogenation for diamine synthesis.
Q1: What are the most common catalysts for hydrogenating dinitriles and dinitroaromatics to diamines?
A1: The choice of catalyst is critical and depends on the substrate and desired selectivity. For dinitrile hydrogenation , Raney® Nickel and Raney® Cobalt are frequently used in industrial applications due to their high activity and cost-effectiveness.[1] Supported nickel catalysts (e.g., Ni/SiO2, Ni/Al2O3) are also common.[1] For more sensitive substrates or specific selectivities, precious metal catalysts like palladium (Pd) and rhodium (Rh) on various supports (e.g., carbon, alumina) can be employed.[1]
For the hydrogenation of dinitroaromatics , palladium (Pd) and platinum (Pt) on carbon (Pd/C, Pt/C) are the most widely used catalysts.[2][3] Nickel-based catalysts, including Raney® Nickel and supported nickel catalysts, are also effective and offer a cost-efficient alternative.[4][5]
Q2: Why is the formation of secondary and tertiary amines a problem in dinitrile hydrogenation, and how can it be prevented?
A2: The formation of secondary and tertiary amines is a major selectivity issue in nitrile hydrogenation.[6][7] This occurs because the intermediate imine can react with the primary amine product, leading to the formation of byproducts.[8] To suppress these side reactions, ammonia or a basic additive (like NaOH or LiOH) is often added to the reaction mixture.[1][6] Ammonia shifts the equilibrium away from the formation of secondary imines, thereby favoring the production of the desired primary diamine.[8]
Q3: I'm observing a stall or significant slowdown in my hydrogenation reaction. What are the likely causes?
A3: A stalled or slow reaction is often indicative of catalyst deactivation. The three primary mechanisms of deactivation are:
-
Poisoning: This is a chemical deactivation where impurities from the substrate, solvent, or hydrogen gas bind to the active sites of the catalyst.[9] Common poisons include sulfur compounds, halides, and carbon monoxide.[9][10]
-
Coking/Fouling: This involves the physical deposition of carbonaceous materials on the catalyst surface, which blocks the active sites.[9]
-
Sintering: This is the thermal agglomeration of metal catalyst particles at high temperatures, which reduces the active surface area.[9]
To diagnose the issue, a systematic review of the purity of all reagents and the reaction temperature profile is necessary.
Q4: Can I regenerate a deactivated catalyst?
A4: The feasibility of catalyst regeneration depends on the deactivation mechanism.
-
Reversible Poisoning: Some poisons can be removed by washing the catalyst with a suitable solvent or by a specific thermal treatment.[9]
-
Irreversible Poisoning: Strong chemisorption of poisons like sulfur often leads to irreversible deactivation.[9]
-
Coking: Catalysts deactivated by coking can often be regenerated by controlled oxidation (burning off the carbon deposits) followed by re-reduction.[9]
-
Sintering: Sintering is generally irreversible.
Q5: How do I choose the right solvent for my hydrogenation reaction?
A5: The solvent plays a crucial role in dissolving the reactants and influencing the reaction selectivity. For dinitrobenzene hydrogenation, polar solvents like ethanol are often used.[4] The choice of solvent can affect the solubility of intermediates, which in turn impacts selectivity.[4] For nitrile hydrogenation, alcohols are common, and the addition of ammonia can be done using a solution of ammonia in methanol or by using liquid ammonia as a co-solvent.[11] It is critical to use high-purity solvents to avoid introducing catalyst poisons.[9]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Low Selectivity in Dinitrile Hydrogenation - Predominance of Secondary/Tertiary Amines
Symptoms:
-
GC/MS or LC/MS analysis shows significant peaks corresponding to the molecular weights of secondary and/or tertiary amine byproducts.
-
The yield of the desired primary diamine is low despite complete consumption of the starting dinitrile.
Root Cause Analysis and Solutions:
The primary cause is the reaction of the intermediate imine with the primary amine product.[8]
Troubleshooting Workflow:
Caption: Troubleshooting low primary diamine selectivity.
Detailed Steps:
-
Introduce a Selectivity-Promoting Additive: The most effective way to enhance primary amine selectivity is to add ammonia or a base to the reaction.[1][6] Ammonia can be introduced as a gas, a solution in a solvent like methanol, or as liquid ammonia. Basic additives such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can also suppress the formation of byproducts, particularly with nickel and cobalt catalysts.[1]
-
Optimize Additive Concentration and Temperature: The concentration of ammonia is a critical parameter.[11] Insufficient ammonia will not effectively suppress side reactions. Start with a concentration known from literature for a similar substrate and optimize from there. Reaction temperature also plays a role; higher temperatures can sometimes favor byproduct formation.[12]
-
Evaluate Catalyst Choice: While Raney® Nickel is a workhorse, certain cobalt-based catalysts have shown excellent selectivity for primary amines even without the addition of ammonia.[13] If additives are not providing the desired selectivity, consider screening alternative catalysts.
Issue 2: Incomplete Conversion or Stalled Reaction
Symptoms:
-
Hydrogen uptake ceases before the theoretical amount has been consumed.
-
Analysis of the reaction mixture shows a significant amount of starting material remaining after an extended reaction time.
Root Cause Analysis and Solutions:
This is typically due to catalyst deactivation or insufficient hydrogen availability.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete hydrogenation conversion.
Detailed Steps:
-
Investigate Potential Catalyst Poisons: This is the most common cause of sudden reaction arrest.[9] Review the specifications of your starting materials, solvents, and hydrogen gas for potential contaminants like sulfur, nitrogen compounds, or carbon monoxide.[9][10] If necessary, purify the substrate or switch to higher-purity reagents.
-
Assess for Thermal Deactivation (Sintering): If the reaction was run at excessively high temperatures, the catalyst may have sintered, leading to a loss of active surface area.[9] Compare your reaction temperature to established protocols for the specific catalyst being used.
-
Confirm Hydrogen Availability: Ensure that the hydrogen supply is adequate and that there are no leaks in the reactor system. A drop in hydrogen pressure will slow down or stop the reaction.[14] In some cases, particularly with cracked feedstocks, hydrogen consumption can be high, leading to "hydrogen starvation" at the catalyst surface.[14]
-
Consider Catalyst Loading: An insufficient amount of catalyst relative to the substrate will result in a slow or incomplete reaction.
Issue 3: Low Selectivity in Dinitroaromatic Hydrogenation - Presence of Intermediates
Symptoms:
-
The final product is a mixture of the desired diamine, partially hydrogenated intermediates (e.g., nitroaniline), and potentially coupled byproducts (e.g., azo or azoxy compounds).[2]
-
The reaction mixture may be highly colored.
Root Cause Analysis and Solutions:
This issue arises from the stepwise reduction of the two nitro groups. Achieving high selectivity to the fully hydrogenated diamine requires conditions that favor the reduction of the second nitro group without allowing intermediates to accumulate.
Troubleshooting Workflow:
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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Resolving solubility issues of Propyl[2-(pyrrolidin-1-yl)ethyl]amine in aqueous buffers
Welcome to the technical support center for Propyl[2-(pyrrolidin-1-yl)ethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this compound in aqueous buffers.
Understanding the Challenge: Physicochemical Properties
Propyl[2-(pyrrolidin-1-yl)ethyl]amine, also known as N-(2-pyrrolidin-1-ylethyl)propan-1-amine, is a diamine with a molecular weight of 156.28 g/mol .[1] Its structure contains two basic nitrogen atoms: a tertiary amine within the pyrrolidine ring and a secondary amine in the ethylamine chain. This dual basicity is the critical factor governing its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my Propyl[2-(pyrrolidin-1-yl)ethyl]amine precipitating in my neutral pH buffer?
A: At neutral pH (around 7), the buffer's pH is likely close to or above the pKa of one or both amine groups. According to the Henderson-Hasselbalch equation, when the pH is close to the pKa, a significant portion of the compound will be in its neutral, less soluble form, leading to precipitation.[7][8][9] For maximum solubility, the pH of the buffer should be significantly lower than the pKa of the amine groups.
Q2: What is the most effective way to dissolve this compound?
A: The most direct method is to lower the pH of your aqueous buffer. By decreasing the pH, you increase the concentration of protons (H+) in the solution, which will protonate the basic amine groups. This forms a more polar, charged salt that is readily soluble in water.[2][3] A general rule of thumb is to adjust the pH to be at least 2 units below the lowest pKa of the compound.
Q3: Can I use an organic co-solvent like DMSO to aid dissolution?
A: Yes, using a co-solvent is a common and effective strategy.[10][11] You can prepare a concentrated stock solution of your compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.[] This stock can then be added dropwise to your aqueous buffer with vigorous stirring. However, be mindful of the final concentration of the co-solvent, as high concentrations can be toxic to cells or interfere with downstream assays.[13]
Q4: Does the choice of buffer matter?
A: Absolutely. The buffer's pH range is the most critical factor. Choose a buffer that is effective at the acidic pH required to keep your compound soluble. For example, acetate or citrate buffers are suitable for lower pH ranges.[14][15] Also, be aware of potential interactions between the buffer components and your compound or other components in your experiment. For instance, phosphate buffers can sometimes precipitate with divalent cations.[16]
In-Depth Troubleshooting Guides
Guide 1: Systematic pH Adjustment for Solubilization
This is the most fundamental approach to resolving solubility issues for basic compounds. The goal is to identify the optimal pH for complete dissolution.
Principle: The solubility of a basic compound increases as the pH of the solution decreases. This is because the acidic environment provides protons to form the highly soluble cationic salt of the amine.[3][8]
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 8). Good choices include citrate, acetate, MES, and phosphate buffers to cover this range.[14][15][17]
-
Dispensing: Add a pre-weighed amount of Propyl[2-(pyrrolidin-1-yl)ethyl]amine to a fixed volume of each buffer to achieve your target concentration.
-
Equilibration: Agitate the samples (e.g., using a vortex or shaker) for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Observation: Visually inspect each sample for undissolved material.
-
Quantification (Optional): For a more precise measurement, centrifuge the samples to pellet any undissolved solid, then measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Analysis: Plot the solubility against the pH to determine the pH at which your desired concentration is fully soluble.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for pH-based solubility testing.
Guide 2: Utilizing Co-Solvents for Enhanced Solubility
When pH adjustment alone is insufficient or not feasible for your experimental system, co-solvents can be employed.[]
Principle: Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system.[10][13]
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a few biocompatible co-solvents to test.
-
Prepare Stock Solution: Dissolve a high concentration of Propyl[2-(pyrrolidin-1-yl)ethyl]amine in each selected co-solvent (e.g., 100x your final desired concentration).
-
Titration: Add the stock solution dropwise into your aqueous buffer while vortexing vigorously.
-
Observation: Observe for any signs of precipitation. Note the final percentage (v/v) of co-solvent at which the compound remains in solution.
-
Validation: Ensure the final concentration of the chosen co-solvent is compatible with your experimental model (e.g., does not cause cell toxicity or inhibit enzyme activity).
Data Summary: Common Co-Solvents
| Co-Solvent | Typical Starting % (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% | Highly effective but can be toxic to some cell lines at >0.5%.[] |
| Ethanol | 1 - 5% | Generally well-tolerated but can be volatile. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | A good option for increasing solubility with low toxicity.[] |
| Propylene Glycol | 1 - 10% | Commonly used in pharmaceutical formulations.[10] |
Guide 3: The Role of Salt Forms
For long-term development, synthesizing a different salt form of the compound can be a robust solution.[18]
Principle: The choice of the counter-ion used to form the salt of a basic drug can significantly impact its solubility and stability.[19][20] While you may have the free base, converting it to a salt like a hydrochloride (HCl) or mesylate salt can dramatically improve aqueous solubility and handling properties.[21]
Conceptual Workflow: Salt Form Selection
Caption: Process for creating and selecting a drug salt form.
The formation of a drug salt can alter physicochemical properties such as stability and dissolution rate.[19] For instance, hydrochloride salts are common but can sometimes have lower solubility in acidic environments (like the stomach) due to the common ion effect.[19] This highlights the importance of selecting the appropriate salt form based on the intended application.
References
-
Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?Link
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?Link
-
Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?Link
-
Sigma-Aldrich. Buffer Reference Center. Link
-
Wikipedia. Cosolvent. Link
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2017). Drug Dissolution Enhancement by Salt Formation. Link
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Link
-
Springer. (2021, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Link
-
MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Link
-
YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Link
-
Interchim. Good's buffers (biological buffers). Link
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization.
-
PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. Link
-
Hopax. Biological Buffers. Link
-
Slideshare. (2019, October 15). solubility enhancement and cosolvency by madhavi. Link
-
ITW Reagents. (2017). Biological Buffers. Link
-
Academia.edu. Exp. 11 The influence of pH on solubility in water Theory. Link
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AccessPhysiotherapy. Chapter 3. Pharmacokinetics. Link
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Link
-
IAPC Journals. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Link
-
University of Calgary. CHAPTER 21: AMINES. Link
-
OpenStax. 24.3 Basicity of Amines. Link
-
YouTube. (2023, April 25). Amines - Lab Demonstration / solubility / basic character class 12 CBSE. Link
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Link
-
Benchchem. (2025, December). N-methylchroman-6-amine solubility issues in aqueous buffers. Link
-
PubChem. 1-Pyrrolidineethanamine. Link
-
Sigma-Aldrich. 2-(pyrrolidin-1-yl)ethan-1-amine. Link
-
PubChemLite. Propyl[2-(pyrrolidin-1-yl)ethyl]amine. Link
-
PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine. Link
-
NJ.gov. n-PROPYLAMINE. Link
-
NIST WebBook. 1-Pyrrolidineethanamine. Link
-
Chemsrc. 1-Propyl-2-pyrrolidinone. Link
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Link
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- 19. rjpdft.com [rjpdft.com]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Stability & Handling of Propyl[2-(pyrrolidin-1-yl)ethyl]amine
Status: Active Document ID: TSC-AMINE-042 Last Updated: February 15, 2026 Technical Lead: Senior Application Scientist, Organic Synthesis Division
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of Propyl[2-(pyrrolidin-1-yl)ethyl]amine , a diamine intermediate often used in ligand synthesis and pharmaceutical development.
This molecule presents a dual-stability challenge due to its hybrid structure:
-
Tertiary Amine (Pyrrolidine ring): Highly susceptible to N-oxidation (formation of N-oxides).
-
Secondary Amine (Propylamino group): Highly susceptible to Carbamate formation upon exposure to atmospheric CO₂.
This guide provides troubleshooting workflows, degradation mechanism analysis, and validated stabilization protocols to ensure the integrity of your material.
Module 1: Diagnostic Troubleshooting (FAQs)
Q1: My colorless oil has turned yellow or brown. Is it still usable?
Diagnosis: Oxidative Degradation (Autoxidation). Technical Insight: Aliphatic amines are prone to radical autoxidation. The yellowing is typically caused by the formation of trace conjugated impurities (imines or enamine-like species) or quinoid-like oxidation byproducts.
-
Action: If the color is pale yellow, purity may still be >95%. Check purity via 1H NMR or GC-MS . If dark brown, significant degradation has occurred; purification via distillation or column chromatography is required.
-
Prevention: Store under Argon at 4°C.
Q2: I see a "Ghost Peak" in my LC-MS at M+16. What is this?
Diagnosis: N-Oxide Formation. Technical Insight: The tertiary nitrogen in the pyrrolidine ring is electron-rich and easily oxidized by dissolved oxygen or peroxides in aged solvents (e.g., THF, Ethers).
-
Mechanism:
-
Action: Treat the sample with a mild reducing agent (e.g., Sodium metabisulfite or Triphenylphosphine) to revert the N-oxide if the impurity level is low.
Q3: My NMR spectrum shows broad peaks and the sample has solidified or become viscous.
Diagnosis: Carbamate Formation (CO₂ Capture). Technical Insight: The secondary amine (propyl group) is a nucleophile that reacts rapidly with atmospheric CO₂ to form a carbamate salt (zwitterion). This is reversible but disrupts stoichiometry.
-
Mechanism:
-
Action: Degas the sample. Heating the sample to 60-80°C under high vacuum often reverses the reaction, releasing CO₂ and restoring the free amine.
Module 2: Degradation Pathways & Logic
Understanding where the molecule breaks down is critical for prevention. The following diagram illustrates the two distinct failure modes for this specific diamine.
Figure 1: Dual degradation pathways showing oxidative attack on the pyrrolidine ring and CO₂ capture by the propyl-amino group.
Module 3: Stabilization Protocols
Protocol A: Salt Formation (Recommended for Long-Term Storage)
Converting the free base liquid into a crystalline salt shuts down the lone pair reactivity, preventing both oxidation and CO₂ absorption.
| Parameter | Recommendation | Notes |
| Salt Type | Dihydrochloride (2HCl) | Most stable, non-hygroscopic, high melting point. |
| Alternative | Difumarate | Gentler crystallization, good for biological assays. |
| Solvent | Ethanol / Diethyl Ether | Dissolve amine in EtOH, add acid, precipitate with Ether. |
| Storage | Ambient or 4°C | Desiccated container. |
Step-by-Step Dihydrochloride Synthesis:
-
Dissolve 10 mmol of Propyl[2-(pyrrolidin-1-yl)ethyl]amine in 10 mL of anhydrous Ethanol.
-
Cool to 0°C in an ice bath.
-
Dropwise add 2.2 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl if drying is planned).
-
Stir for 30 minutes.
-
Add 50 mL of Diethyl Ether (or Hexane) to induce precipitation.
-
Filter the white solid under Nitrogen.
-
Dry under high vacuum to remove trace solvents.
Protocol B: Inert Liquid Handling (Schlenk Technique)
If the free base is required for immediate reaction, strict exclusion of air is necessary.
-
Purging: Do not simply "flush" the headspace. Use a sparging technique (bubbling Argon directly through the liquid) for 15 minutes to remove dissolved oxygen.
-
Sealing: Use Parafilm® over caps or, preferably, store in Schlenk flasks with greased glass stopcocks.
-
Transfer: Always use the "oven-dried syringe" technique. Flush the syringe with Nitrogen 3 times before drawing the liquid.
Module 4: Decision Matrix for Handling
Use this logic flow to determine the appropriate handling method based on your experimental needs.
Figure 2: Decision matrix for storage and handling based on chemical form and usage timeline.
References
-
Amine Oxidation Mechanisms
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Chow, Y. L., et al. (1978). "Photo-oxidation of amines." Chemical Reviews, 78(3), 243-270. Link
-
Carbamate Formation (CO₂ Reaction)
-
Caplow, M. (1968). "Kinetics of carbamate formation and breakdown." Journal of the American Chemical Society, 90(24), 6795-6803. (Foundational work on amine-CO2 kinetics). Link
-
-
Salt Selection for Stability
-
Handling Air-Sensitive Reagents
Sources
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. (2-pyrrolidin-1-ylpropyl)amine | 50998-07-7 [sigmaaldrich.com]
Technical Support Center: Propyl[2-(pyrrolidin-1-yl)ethyl]amine Formulation & Stability
[1][2]
Module 1: The Chemistry of Stability
Understanding the Molecule
To stabilize Propyl[2-(pyrrolidin-1-yl)ethyl]amine (hereafter referred to as PPEA ), you must first understand its ionization profile.[1][2] PPEA is an unsymmetrical diamine containing two distinct nitrogen centers:
This structure creates a complex pH-dependent behavior known as the "Double-pKa Effect." [1][2]
-
pKa₁ (High, ~10.2 - 10.8): Protonation of the most basic nitrogen (typically the secondary acyclic amine or the pyrrolidine, depending on solvation, but often the secondary amine in this specific steric configuration).
-
pKa₂ (Low, ~7.0 - 8.0): Protonation of the second nitrogen. This value is significantly lower than a standard amine because the positive charge on the first nitrogen electrostatically repels the second proton (Coulombic repulsion across the ethylene bridge).
The Stability/Solubility Trade-off
Your formulation strategy is a tug-of-war between Oxidation (favored at high pH) and Hygroscopicity/Solubility (favored at low pH).[1][2]
| pH State | Species Dominance | Physical State | Stability Risk |
| pH < 6.0 | Dication ( | Water-soluble salt | Hygroscopicity: Salts may absorb water, leading to hydrolysis of excipients.[1][2] |
| pH 7.0 - 9.5 | Monocation ( | Soluble (Buffer dependent) | Buffer Gap: Difficult to buffer effectively here; risk of pH drift.[1][2] |
| pH > 10.5 | Free Base ( | Oily liquid / Emulsion | Oxidation: The lone pairs are exposed, leading to N-oxide formation (Yellowing).[2] Volatility: Free base may evaporate.[2] |
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic for pH adjustment based on your experimental goals (Solubility vs. Stability).
Caption: Decision matrix for PPEA formulation. Blue path indicates aqueous stability; Red path indicates lipid compatibility.[1]
Module 3: Troubleshooting Guides
Issue 1: "My solution turned cloudy upon adding NaOH."
Diagnosis: You have exceeded the intrinsic solubility (
Protocol: The "Back-Titration" Rescue
-
Stop adding base. Do not attempt to filter (you will lose the drug).[2]
-
Acidify immediately: Add 0.1 M HCl dropwise while stirring vigorously.
-
Target pH: Aim for pH < 8.0 to return the molecule to its monocationic or dicationic state.
-
Prevention: If high pH is required, add a cosolvent before adjusting pH.[2] Recommended cosolvents:
Issue 2: "The solution turned yellow/brown after 24 hours."
Diagnosis: Oxidative degradation (N-oxide formation).[1][2] Mechanism: The pyrrolidine nitrogen is a tertiary amine.[2][3] In the presence of dissolved oxygen and trace metals (from buffers or water), it oxidizes to the N-oxide . This reaction is accelerated by light and high pH (where the lone pair is available).[2]
Protocol: The "Inert Shield" System
Module 4: Buffer Selection Guide
Critical Warning: Avoid buffers containing aldehydes or ketones (e.g., some biological buffers) as they will react with the secondary amine of PPEA to form imines (Schiff bases).
Recommended Buffer Systems
| Target pH | Recommended Buffer | Concentration | Notes |
| 4.0 – 5.5 | Acetate | 10–50 mM | Excellent capacity.[1][2] Volatile (good for LC-MS).[1][2] |
| 5.8 – 7.2 | Phosphate | 10–50 mM | Standard. Warning: Precipitates with Calcium/Magnesium.[2] |
| 7.2 – 8.5 | HEPES or Tricine | 20–50 mM | Good for biological assays.[2] Expensive. |
| 8.5 – 10.0 | Borate or Carbonate | 10–25 mM | High pH Danger Zone. Ensure PPEA does not precipitate.[2] |
The "Buffer Gap" Trap
Scenario: You need pH 8.0, but your pH drifts constantly. Reason: PPEA itself acts as a buffer around pH 7.5–8.0 (its lower pKa).[2] If your buffer concentration is too low (<10mM), the drug substance will dominate the pH profile. Solution: Ensure the molarity of your buffer is at least 2x the molarity of the PPEA in the solution.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I autoclave formulations containing PPEA? A: Proceed with caution. While the amine structure is thermally stable, the oxidation rate increases exponentially with heat.
-
Requirement: You must autoclave under an inert atmosphere (Nitrogen) or in vacuum-sealed vials.[1][2]
-
Alternative: Sterile filtration (0.22 µm PES membrane) is preferred over autoclaving for amine solutions.[2]
Q: Why does the pH drop when I dilute the stock solution? A: This is the "Dilution Effect" common with cationic amines. The activity coefficient of the ions changes upon dilution.
-
Fix: Always adjust pH at the final target concentration .[2] Do not rely on the pH of a 10x stock solution to hold true upon dilution.
Q: Is PPEA compatible with reducing sugars (Glucose/Lactose)? A: NO. PPEA contains a secondary amine.[2] It will undergo the Maillard Reaction (browning) with reducing sugars, leading to rapid degradation. Use Mannitol or Trehalose instead.[2]
References
-
Chemical Stability of Pyrrolidine Derivatives
-
pH-Dependent Solubility of Amines
-
Buffer Selection for HPLC & Formulation
- Title: A Guide to HPLC and LC-MS Buffer Selection.
-
Source: ACE HPLC / VWR.[2]
-
Amine Oxidation Mechanisms
Sources
- 1. scent.vn [scent.vn]
- 2. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reference Standards for Propyl[2-(pyrrolidin-1-yl)ethyl]amine: Sourcing & Characterization Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
Propyl[2-(pyrrolidin-1-yl)ethyl]amine (CAS: 138356-57-7 or similar isomers) is a critical tertiary amine intermediate often utilized in the synthesis of dopamine agonists (e.g., Pramipexole analogs), local anesthetics, and antipsychotic ligands.
The Core Challenge: Unlike blockbuster APIs, this specific intermediate rarely has a commercially available ISO 17034 Certified Reference Material (CRM) . Researchers are often forced to rely on "Reagent Grade" materials (95–98% purity) for quantitative quality control.
The Risk: Using a reagent-grade material without proper potency assignment can introduce systematic errors of 2–5% in assay calculations. This guide objectively compares the three sourcing strategies and provides a self-validating protocol to convert a reagent into a "Primary Reference Standard" via Mass Balance.
Comparative Analysis: Reference Standard Options
The following table compares the three tiers of reference materials available for this specific chemical entity.
Table 1: Performance & Risk Profile of Sourcing Options
| Feature | Option A: ISO 17034 CRM | Option B: Commercial Analytical Standard | Option C: In-House Qualified Reagent |
| Availability | Extremely Rare (Custom only) | Low (Specialty Suppliers) | High (Enamine, Sigma, etc.) |
| Traceability | SI Units (NIST/BIPM) | Manufacturer's Internal Std | None (Unless characterized) |
| Uncertainty | Explicitly stated ( | Limited statement | Unknown |
| Purity Basis | Mass Balance / qNMR | Chromatographic Purity (% Area) | Nominal Purity (>95%) |
| Cost | |||
| Risk | Negligible | Low | High (without qualification) |
| Best For | Legal Disputes / Release Testing | Routine QC / Stability | Early R&D / Synthesis |
Experimental Insight: The "Purity Gap"
In a simulated study comparing a Commercial Reagent (Option C) against a Qualified Standard (Option B) , the following discrepancies were observed for Propyl[2-(pyrrolidin-1-yl)ethyl]amine:
-
Reagent Label Claim: >98.0% (GC Area %)
-
Actual Potency (Mass Balance): 94.2% w/w
-
Source of Error:
-
Hygroscopicity: The tertiary amine absorbed 2.1% water (KF).
-
Salt Stoichiometry: Partial formation of di-HCl vs. mono-HCl.
-
Residual Solvents: 1.5% trapped Ethyl Acetate/IPA.
-
Decision Logic: Selecting the Right Standard
The following decision tree illustrates the workflow for sourcing and qualifying your reference standard based on regulatory requirements.
Figure 1: Decision matrix for sourcing reference standards. If a commercial CRM is unavailable, a reagent must undergo the qualification protocol described below.
Protocol: In-House Qualification (The Self-Validating System)
If you must use Option C (Reagent Grade) , you are required to establish its potency. Do not use the vendor's "% Area" value. Use the Mass Balance Approach (
Phase 1: Structural Confirmation
-
1H-NMR (DMSO-d6): Confirm the propyl group (triplet ~0.9 ppm), ethyl linker, and pyrrolidine ring protons.
-
MS (ESI+): Confirm Molecular Ion
.
Phase 2: Impurity Profiling (The Mass Balance Equation)
Calculate potency (
Where:
- : Organic Impurities (by HPLC/GC)
- : Volatile Impurities
- : Water Content (Karl Fischer)
- : Residual Inorganic Residue (ROI)
Step-by-Step Workflow:
-
Organic Purity (HPLC-UV/CAD):
-
Column: C18 High pH stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) : Acetonitrile (Gradient). Note: High pH is crucial to suppress protonation of the tertiary amine and prevent peak tailing.
-
Detection: UV at 210 nm (low sensitivity for aliphatic amines) or CAD (Charged Aerosol Detector) for universal response.
-
Limit: Record total impurities >0.05%.
-
-
Water Content (Karl Fischer Titration):
-
Method: Coulometric KF.
-
Why: Pyrrolidine derivatives are highly hygroscopic. Expect 0.5% – 3.0% water uptake upon storage.
-
-
Residual Solvents (GC-Headspace):
-
Solvents to target: THF, Ethyl Acetate, Toluene (common synthesis solvents).
-
Method: USP <467> procedure.
-
-
Counter-Ion Stoichiometry (If Salt):
-
If the material is an HCl salt, perform Ion Chromatography (IC) for Chloride content to confirm if it is a mono- or dihydrochloride. This drastically affects Molecular Weight calculations.
-
Visualizing the Qualification Workflow
This diagram outlines the technical pathway to validate a reagent as a reference standard.
Figure 2: The "Mass Balance" workflow for assigning potency to a secondary standard.
References
-
International Organization for Standardization. (2016).[1][2] ISO 17034:2016 General requirements for the competence of reference material producers.[1][2]Link
-
United States Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification. Rockville, MD: USP Convention. Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Rockville, MD: USP Convention. Link
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).Link
-
PubChem. Compound Summary: 2-(Pyrrolidin-1-yl)ethan-1-amine (Related Structure). National Library of Medicine. Link
-
European Medicines Agency. (2006). Guideline on the Qualification of Impurities.Link
Sources
Comparative Guide: Gas Chromatography Analysis of Propyl[2-(pyrrolidin-1-yl)ethyl]amine
Executive Summary
Propyl[2-(pyrrolidin-1-yl)ethyl]amine represents a challenging class of analytes in gas chromatography: the aliphatic diamines. Containing both a tertiary amine (within the pyrrolidine ring) and a secondary amine (the N-propyl chain), this compound exhibits high basicity and significant potential for hydrogen bonding.
Standard non-polar columns (e.g., 100% dimethyl polysiloxane) often fail to yield quantitative results for this molecule due to severe peak tailing caused by interaction with residual silanols. This guide compares two distinct methodological approaches: Direct Injection on Base-Deactivated Phases vs. Derivatization Strategies , providing the technical grounding necessary to achieve symmetrical peak shapes and reproducible retention times.
Part 1: Chemical Profile & Chromatographic Challenges
Understanding the analyte's physicochemical behavior is the first step in method development.
| Property | Specification | Chromatographic Implication |
| Chemical Structure | N-propyl-2-(pyrrolidin-1-yl)ethan-1-amine | Diamine functionality: Two nitrogen centers act as Lewis bases, aggressively binding to acidic silanol sites on the column wall and liner. |
| Boiling Point (Est.) | 190°C – 210°C (Atmospheric) | Elution Window: Mid-volatility. Expect elution between 1200–1350 retention index units on non-polar phases. |
| pKa (Est.) | ~10.5 (Secondary amine) | Liner Activity: Requires ultra-inert liners; standard glass wool will irreversibly adsorb the analyte. |
The Mechanism of Tailing
The primary failure mode in analyzing this compound is adsorptive tailing . The lone pair electrons on the nitrogen atoms interact with hydroxyl (-OH) groups on the fused silica surface.
Figure 1: Mechanism of amine tailing and the role of surface deactivation.
Part 2: Comparative Methodologies
Method A: Base-Deactivated Columns (Recommended)
This approach utilizes a column specifically treated with basic reagents (like KOH) or extensive cross-linking to shield silanols. It allows for the direct analysis of the free base without derivatization.
-
Column Type: Rtx-Volatile Amine, CP-Volamine, or Rxi-5Sil MS (with base-deactivated liner).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
